molecular formula C9H9ClN4 B13667565 5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13667565
M. Wt: 208.65 g/mol
InChI Key: GLRZYTSTKXJHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of 5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 2-chloro-3-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with an appropriate reagent, such as triethyl orthoformate, to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

5-(2-chloro-3-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9ClN4/c1-5-3-2-4-6(7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

GLRZYTSTKXJHIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=NN2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.